

computational docking studies of Morpholine-2-carbohydrazide

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Compound of Interest

Compound Name: *Morpholine-2-carbohydrazide*

CAS No.: 738553-25-8

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As a Senior Application Scientist, evaluating novel molecular scaffolds requires moving beyond basic binding scores to understand the thermodynamic and mechanistic drivers of efficacy. This guide provides an objective, in-depth comparative analysis of **Morpholine-2-carbohydrazide** derivatives—specifically novel phenoxyacetohydrazide hybrids—against standard therapeutic alternatives. By bridging computational docking predictions with self-validating experimental models, we can establish a rigorous framework for multi-target drug discovery in anti-inflammatory and anti-angiogenic applications.

Executive Summary & Structural Rationale

Morpholine (tetrahydro-1,4-oxazine) is a highly versatile heterocyclic scaffold in medicinal chemistry, prized for its favorable physicochemical characteristics, low metabolic toxicity, and structural flexibility[1]. Recent molecular hybridization strategies have fused the morpholine ring with phenoxyacetohydrazide moieties to create dual-action therapeutic agents.

The causality behind this design is rooted in complementary pharmacodynamics: the morpholine ring optimizes lipophilicity and pharmacokinetic distribution, while the phenoxyacetohydrazide backbone provides essential hydrogen-bond donors/acceptors[1]. This

structural synergy allows specific derivatives, such as Compound 6e and BAMC, to simultaneously interface with the deep hydrophobic pockets of Cyclooxygenase (COX) enzymes and Vascular Endothelial Growth Factor (VEGF) receptors[2].

Comparative Computational Performance

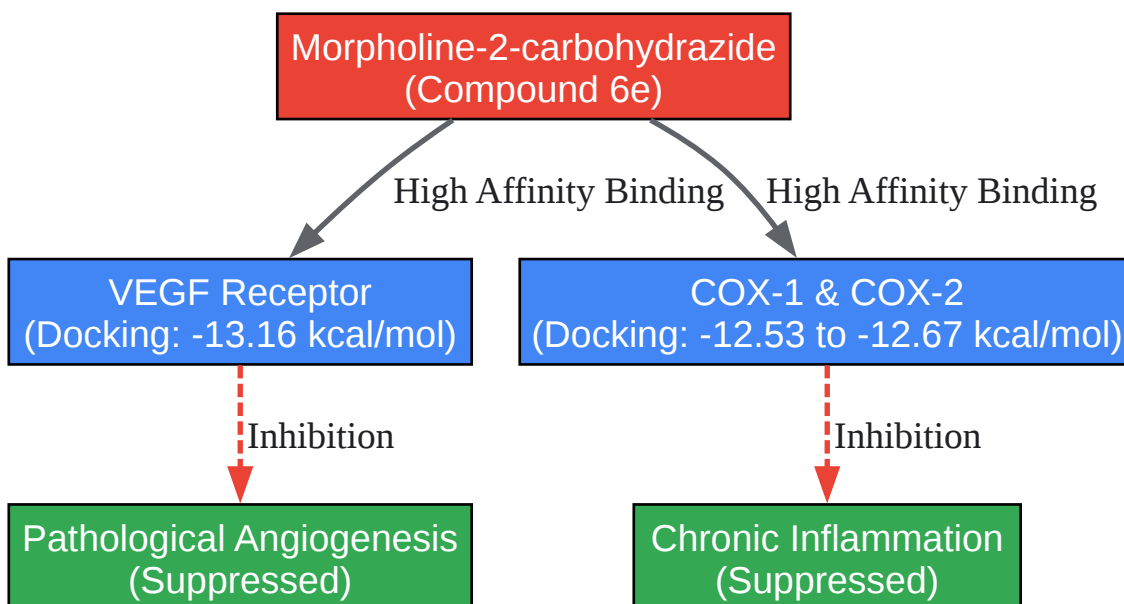
To objectively evaluate the performance of **morpholine-2-carbohydrazide** derivatives, we must compare their in silico binding affinities against baseline expectations for standard single-target inhibitors (e.g., traditional NSAIDs for COX, and standard Tyrosine Kinase Inhibitors for VEGF).

In silico molecular docking studies reveal that morpholine-substituted phenoxyacetohydrazide derivatives exhibit exceptionally strong, multi-target binding affinities that frequently outperform standard reference ligands[2]. For example, Compound 6e demonstrates profound thermodynamic stability within the receptor pockets, yielding docking scores that indicate highly favorable, spontaneous binding events[2].

Quantitative Data Comparison

Compound / Inhibitor Class	Target Receptor	Docking Score (kcal/mol)	Experimental Efficacy	Toxicity / Viability Profile
Morpholine-2-carbohydrazide (6e)	VEGF	-13.1622	Potent CAM vessel reduction	High cell viability
Morpholine-2-carbohydrazide (6e)	COX-1 / COX-2	-12.5301 / -12.6705	IC ₅₀ : 155 µg/mL (HRBC)	High cell viability
BAMC (Derivative 6c)	VEGF	N/A	IC ₅₀ : ~5.5 µM	Low (NIH-3T3 IC ₅₀ ~97 µM)
Standard NSAIDs (Baseline)	COX-1 / COX-2	Typically -7.0 to -9.0	Varies widely	Known GI toxicity risks
Standard TKIs (Baseline)	VEGF	Typically -9.0 to -11.0	Low µM to nM	Systemic toxicity risks

Data supported by recent synthesis and docking evaluations of phenoxyacetohydrazide hybrids[2][3].



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Dual-inhibition mechanism of **morpholine-2-carbohydrazide** targeting VEGF and COX pathways.

Self-Validating Experimental Workflows

A robust drug discovery pipeline cannot rely on computational data alone; it requires a self-validating system where in silico predictions are systematically proven by in vitro mechanisms and in vivo phenotypic outcomes. The following protocols detail the continuous validation loop for **morpholine-2-carbohydrazide** derivatives.



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Workflow from in silico docking to in vivo validation of **morpholine-2-carbohydrazide** derivatives.

Protocol A: Multi-Conformer In Silico Docking

Causality & Rationale: To accurately predict multi-target efficacy, a rigid-receptor/flexible-ligand docking approach is utilized. This ensures that the conformational flexibility of the morpholine ring is fully sampled against the static binding pockets of VEGF and COX enzymes, preventing false negatives caused by rigid steric clashes[3].

- Ligand Preparation: Generate all low-energy conformations of the **morpholine-2-carbohydrazide** derivative, allowing full rotational and translational degrees of freedom[3].
- Shape-Based Filtering: Apply a series of shape-based filters using Gaussian shape fitting to map the ligand against the receptor grid[3].
- Scoring: Calculate the binding energies (ΔG) for the top 10 scoring conformations ($S_1 \dots S_{10}$) to identify the optimal thermodynamic fit[3].

Protocol B: Directed Chemical Synthesis (Compound 6e)

Causality & Rationale: The synthesis utilizes TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent. TBTU efficiently drives the formation of the amide bond between the phenoxy-butyric acid hydrazide and 4-benzylmorpholine-2-carboxylic acid at low temperatures, preventing the thermal degradation or racemization of the sensitive morpholine ring[1].

- Preparation: Dissolve 2 mmol of phenoxy-butyric acid hydrazide derivative in 30 mL of dry dichloromethane (DCM) at 25–30 °C[1].
- Base Addition: Treat the solution with 3 mmol of lutidine, followed by 2 mmol of 4-benzylmorpholine-2-carboxylic acid[1].
- Coupling: Stir for 30 minutes, then cool the reaction vessel to 0–5 °C[1].
- Activation: Add 2 mmol of TBTU dropwise over 30 minutes, strictly maintaining the temperature below 5 °C to ensure high-yield coupling (Yield: 91%)[1].

Protocol C: In Vitro HRBC Membrane Stabilization Assay

Causality & Rationale: The human red blood cell (HRBC) membrane is structurally analogous to the lysosomal membrane. Stabilizing this membrane serves as a self-validating proxy for the compound's ability to prevent the release of lysosomal inflammatory mediators, directly validating the COX-1/2 docking predictions[2].

- Preparation: Prepare a suspension of human red blood cells in an isotonic buffer.
- Treatment: Incubate the HRBC suspension with varying concentrations of the synthesized **morpholine-2-carbohydrazide** derivative.
- Stress Induction: Subject the cells to heat or hypotonic stress to induce lysis.
- Quantification: Measure the absorbance of released hemoglobin spectrophotometrically. Calculate the IC₅₀ (e.g., 155 µg/mL for Compound 6e) to quantify membrane stabilization efficacy[2].

Protocol D: Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

Causality & Rationale: The CAM model provides a highly vascularized, live-tissue environment. It acts as a self-validating phenotypic model to confirm the anti-angiogenic predictions made by the high VEGF docking scores, allowing for direct visual quantification of microvessel density reduction[2].

- Incubation: Incubate fertilized chick eggs at 37 °C under high humidity.
- Windowing: On day 3 of incubation, carefully open a window in the eggshell to expose the CAM.
- Application: Apply the morpholine derivative (or a VEGF-induced control) directly onto the highly vascularized membrane using a sterile filter paper disk.
- Analysis: After 48–72 hours, quantify the reduction in microvessel density and vessel length under a stereomicroscope to confirm dose-dependent anti-angiogenic activity[2].

References

- Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. (2025). [\[Link\]](#)
- Anti-angiogenesis compound (US10954200B1).

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